molecular formula C16H15N3O4 B6469539 methyl 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetate CAS No. 2325705-75-5

methyl 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetate

Cat. No.: B6469539
CAS No.: 2325705-75-5
M. Wt: 313.31 g/mol
InChI Key: NTRNBEFIKMKRHU-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetate is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.10625597 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is superoxide anions (O2–) and singlet oxygen (1O2) . These are reactive oxygen species (ROS) that play crucial roles in various biological processes, including cellular signaling, immune response, and aging.

Mode of Action

The compound, also known as 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride or MCLA , interacts with its targets through a chemiluminescent reaction . MCLA reversibly reacts with superoxide anions to form an adduct, which irreversibly decays to produce cold light (~465nm). The apparent rate constant for this reaction is 105M–1s–1 .

Biochemical Pathways

The interaction of MCLA with superoxide anions and singlet oxygen affects the ROS signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The chemiluminescence produced by MCLA provides a sensitive means of detecting superoxide production, which is a key aspect of ROS signaling .

Pharmacokinetics

It is known that the compound is soluble in water, dmso, and dmf , which suggests that it may have good bioavailability. The compound is typically stored at -20ºC in a light-protected, dry environment to maintain its stability .

Result of Action

The chemiluminescent reaction of MCLA with superoxide anions results in the production of cold light, which can be detected and quantified using a microplate luminometer . This allows for the sensitive detection of superoxide production in various conditions, including neutrophils, macrophages, cultured cells, and vascular tissues .

Action Environment

The action, efficacy, and stability of MCLA can be influenced by various environmental factors. For example, the pH of the reaction buffer can affect the chemiluminescent reaction . Additionally, the presence of other reactive oxygen species or antioxidants in the environment can also influence the reaction .

Properties

IUPAC Name

methyl 2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-22-12-5-3-4-11(8-12)13-9-14-16(21)18(10-15(20)23-2)6-7-19(14)17-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRNBEFIKMKRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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